2-(4-chloro-2-methylphenoxy)-N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)acetamide
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Overview
Description
2-(4-Chloro-2-methylphenoxy)-N-{[4-(dimethylamino)phenyl]methyl}-N-[(furan-2-yl)methyl]acetamide is a complex organic compound that features a combination of aromatic rings, a furan ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-{[4-(dimethylamino)phenyl]methyl}-N-[(furan-2-yl)methyl]acetamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-2-methylphenol with an appropriate acylating agent to form the phenoxy intermediate.
Amidation Reaction: The phenoxy intermediate is then reacted with N-{[4-(dimethylamino)phenyl]methyl}amine under suitable conditions to form the amide bond.
Furan Ring Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the dimethylamino group.
Reduction: Reduction reactions can occur at the carbonyl group of the amide bond.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products
Oxidation: Oxidation products may include carboxylic acids or aldehydes.
Reduction: Reduction products typically include alcohols or amines.
Substitution: Substitution reactions yield various substituted aromatic compounds.
Scientific Research Applications
2-(4-Chloro-2-methylphenoxy)-N-{[4-(dimethylamino)phenyl]methyl}-N-[(furan-2-yl)methyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules.
Biological Studies: It is investigated for its biological activity, including potential antimicrobial or anticancer properties.
Industrial Applications: The compound may be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-{[4-(dimethylamino)phenyl]methyl}-N-[(furan-2-yl)methyl]acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-2-methylphenoxy)-N-{[4-(dimethylamino)phenyl]methyl}acetamide
- 2-(4-Chloro-2-methylphenoxy)-N-{[4-(dimethylamino)phenyl]methyl}-N-methylacetamide
- 2-(4-Chloro-2-methylphenoxy)-N-{[4-(dimethylamino)phenyl]methyl}-N-[(furan-3-yl)methyl]acetamide
Uniqueness
The presence of the furan ring in 2-(4-chloro-2-methylphenoxy)-N-{[4-(dimethylamino)phenyl]methyl}-N-[(furan-2-yl)methyl]acetamide distinguishes it from similar compounds. This structural feature may impart unique chemical and biological properties, such as enhanced reactivity or specific interactions with biological targets.
Properties
Molecular Formula |
C23H25ClN2O3 |
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Molecular Weight |
412.9 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-[[4-(dimethylamino)phenyl]methyl]-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C23H25ClN2O3/c1-17-13-19(24)8-11-22(17)29-16-23(27)26(15-21-5-4-12-28-21)14-18-6-9-20(10-7-18)25(2)3/h4-13H,14-16H2,1-3H3 |
InChI Key |
SBHANSPPYYDXSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)N(CC2=CC=C(C=C2)N(C)C)CC3=CC=CO3 |
Origin of Product |
United States |
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